molecular formula C8H5FN4O2 B2560531 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 929851-25-2

5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid

Número de catálogo: B2560531
Número CAS: 929851-25-2
Peso molecular: 208.152
Clave InChI: VHMMBUIAIUCMCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a tetrazole ring substituted at the ortho position of the benzene core. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry and drug design . The fluorine atom at the para position further modulates electronic properties, influencing solubility, acidity (pKa), and receptor-binding interactions. This compound serves as a key intermediate in synthesizing bioactive molecules, such as antimicrobial agents and enzyme inhibitors, due to its dual functional groups enabling diverse derivatization .

Propiedades

IUPAC Name

5-fluoro-2-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMMBUIAIUCMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with sodium azide in the presence of a suitable catalyst . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Halogen-Substituted Analogs

  • 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid: Substituting fluorine with chlorine increases molecular weight (MW: ~228.6 vs. ~212.1) and lipophilicity (clogP: ~1.8 vs. ~1.2). Safety data indicate moderate toxicity (GHS hazard class: H302, H315) .
  • 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid :
    The bromobenzyl-sulfanyl substituent introduces steric bulk (MW: 406.3) and alters crystal packing. Dihedral angles between the tetrazole and benzoic acid rings (45.97°) differ significantly from the fluoro analog, likely due to steric and electronic effects. This compound exhibits PPARγ ligand activity, suggesting pharmacological divergence from the fluoro derivative .

Heterocycle-Modified Analogs

  • 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid :
    Replacing tetrazole with pyrazole eliminates two nitrogen atoms, reducing hydrogen-bonding capacity. This analog demonstrated utility in regioselective C–H alkylation reactions (64% yield) but lacks the tetrazole’s metabolic resistance .
  • Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate :
    The benzoxazole-tetrazole hybrid (MW: 343.3) exhibits antifungal and anti-inflammatory activities, highlighting how heterocyclic fusion expands biological scope compared to the simpler fluoro-tetrazole benzoic acid .

Bioactive Derivatives

  • 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid :
    This derivative (ED50: ~0.15 μg/mL) inhibits Staphylococcus aureus growth by targeting undecaprenyl diphosphate synthase (UPPS) and phosphatase (UPPP). Synergy with cell-wall biosynthesis antibiotics (FICI: ~0.35) underscores its mechanism-specific action, contrasting with the parent compound’s unmodified scaffold .

Physicochemical and Pharmacokinetic Comparison

Compound MW logP pKa Biological Activity Key Reference
5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid 212.1 ~1.2 ~3.1 Enzyme inhibition intermediate
5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid 228.6 ~1.8 ~2.9 Moderate toxicity (H302, H315)
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid 406.3 ~3.5 ~3.5 PPARγ ligand, antidiabetic potential
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid 401.4 ~4.2 ~4.0 UPPS/UPPP inhibition, antibacterial

Structural and Functional Insights

  • Solubility and Extraction :
    Benzoic acid derivatives generally exhibit higher aqueous solubility at physiological pH due to ionization (pKa ~3–4). Extraction rates correlate with logP; for example, benzoic acid (logP ~1.9) is extracted faster than acetic acid (logP ~-0.2) .
  • Crystal Packing : The fluoro-tetrazole derivative’s planar structure facilitates π-π stacking (centroid distance: ~3.3 Å), whereas brominated analogs form additional C–Br⋯π interactions (3.58 Å) and hydrogen-bonded chains (O–H⋯N, 2.78 Å) .

Actividad Biológica

5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies supporting its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a fluorine atom and a tetrazole ring attached to a benzoic acid structure. Its molecular formula is C8H6FN3O2C_8H_6FN_3O_2, with a molecular weight of approximately 195.15 g/mol . The presence of the fluorine atom enhances its lipophilicity, while the tetrazole moiety contributes to its biological activity by allowing interactions with various biological targets.

The mechanism of action for this compound involves:

  • Interaction with Enzymes and Receptors : The tetrazole ring can mimic carboxylate groups found in natural substrates, enabling the compound to inhibit or activate specific biological pathways.
  • Binding Affinity : Studies have shown that this compound exhibits significant binding affinity to certain enzymes and receptors, which is crucial for its anticancer effects.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, particularly against gram-positive bacteria.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated selective toxicity against cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in malignant cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
AntimicrobialEffective against multiple bacterial strains, particularly gram-positive bacteria.
AnticancerInduces apoptosis in cancer cells; selective toxicity observed.
GPR35 AgonistIdentified as a potent agonist for GPR35, enhancing analgesic effects in pain models.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the benzoic acid core or the tetrazole ring can significantly affect the biological activity of the compound. For instance, variations in substituents on the aromatic ring have been shown to enhance potency against specific targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.